4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Overview
Description
The compound 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol is a complex organic molecule known for its diverse applications in chemistry, biology, medicine, and industry. The structure features a phenol core substituted with a variety of functional groups, enhancing its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Alkylation: : Introduction of the benzyl group through a nucleophilic substitution reaction.
Amination: : Incorporation of the amino group via reductive amination.
Ether Formation: : The phenylbutoxy group is attached through a Williamson ether synthesis.
Final Coupling: : The hexyl chain is introduced using an organometallic coupling reaction.
The reaction conditions often require carefully controlled environments, such as inert atmospheres, specific solvents (e.g., anhydrous conditions), and catalysts like palladium or copper complexes.
Industrial Production Methods
On an industrial scale, the production may involve automated synthesisers and large reactors to manage the multi-step processes. Techniques such as continuous flow synthesis might be employed to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenolic and hydroxymethyl groups can undergo oxidation to form quinones and aldehydes, respectively.
Reduction: : The compound can be reduced to modify the hydroxyethyl and phenylbutoxy groups.
Substitution: : The benzyl and amino groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, hydrogenation over palladium catalyst.
Substitution: : Alkyl halides, acids, bases (e.g., sodium hydroxide, hydrochloric acid).
Major Products
Oxidation: Quinones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various alkylated and aminated products.
Scientific Research Applications
This compound's versatility makes it valuable in:
Chemistry: : Used as a building block for synthesising more complex molecules.
Biology: : Studied for its interaction with biomolecules and potential as a bioactive compound.
Medicine: : Investigated for its therapeutic properties, possibly acting as an enzyme inhibitor or receptor modulator.
Industry: : Employed in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors, often by mimicking or inhibiting natural substrates. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions, disrupting normal biological processes.
Comparison with Similar Compounds
Compared to compounds like 4-hydroxyphenethylamine or 4-hydroxybenzylamine, this compound is unique due to its additional benzyl, phenylbutoxy, and hydroxyethyl groups. These modifications increase its hydrophobicity and reactivity, enhancing its biological and chemical properties.
Similar compounds include:
4-hydroxyphenethylamine
4-hydroxybenzylamine
Benzylhexylamine derivatives
Properties
IUPAC Name |
4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,32,34-36H,1-2,9-12,15,20-22,24-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBZOLRRKRHSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697158 | |
Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934842-69-0 | |
Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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